(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
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Overview
Description
(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound used primarily in research settings. It is known for its applications in the synthesis of biologically active molecules and its role in various chemical reactions. The compound has a molecular formula of C11H21ClN2O4 and a molecular weight of 280.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the reaction of (S)-3-methylpiperazine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways, such as the PI3K/AKT pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride: This compound has a similar structure but differs in the configuration of the piperazine ring.
1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate: Another similar compound with slight variations in the substituents.
Uniqueness
(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is unique due to its specific configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTDRWBNFLCGPG-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662616 |
Source
|
Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217471-97-0 |
Source
|
Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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